3-Methoxybutyric acid amide
Description
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-methoxybutanamide |
InChI |
InChI=1S/C5H11NO2/c1-4(8-2)3-5(6)7/h4H,3H2,1-2H3,(H2,6,7) |
InChI Key |
VFPWOMLXNMBLCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Hydrolysis Stability
Amide hydrolysis rates depend on electronic and steric factors:
Long-chain amides (e.g., n-hexadecanamide) undergo hydrodeoxygenation (HDO) more readily due to increased surface interaction with catalysts . In contrast, methoxy-substituted amides likely resist hydrolysis due to resonance stabilization and steric hindrance, as seen in mandelic acid amides .
Catalytic Reactivity
Support materials in catalysis critically influence amide conversion pathways:
| Catalyst | Support Property | Primary Reaction Pathway |
|---|---|---|
| Pt/Nb₂O₅ | Intermediate Lewis acidity | HDO to N-compounds |
| Pt/TiO₂ | Moderate Lewis acidity | HDO to N-compounds |
| Pt/Al₂O₃ | Weak Lewis acidity | Oxygen retention |
3-Methoxybutyric acid amide, with a shorter carbon chain and methoxy group, may favor oxygen retention over denitrogenation in catalytic systems, similar to Pt/Al₂O₃ behavior .
Q & A
Basic Research Questions
Q. What synthetic pathways are most effective for producing 3-Methoxybutyric acid amide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via amidation of 3-Methoxybutyric acid using coupling agents like N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) with NHS (N-hydroxy-succinimide) to enhance yield . Optimization includes controlling pH (6.5–7.5) and temperature (0–4°C during activation, room temperature for coupling). Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of 3-Methoxybutyric acid amide?
- Methodological Answer : Combine 1D/2D NMR (¹H, ¹³C, DEPT, COSY) to confirm backbone connectivity and stereochemistry. FT-IR identifies amide C=O stretches (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±2 ppm). Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .
Q. How should researchers handle and store 3-Methoxybutyric acid amide to ensure stability during experiments?
- Methodological Answer : Store desiccated at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis. Use amber vials to avoid photodegradation. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste programs to comply with EPA guidelines .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer : Use 2D NMR (e.g., HMBC, NOESY) to resolve diastereotopic proton assignments or conformational isomerism. Compare experimental data with computational models (DFT-based NMR prediction tools). If discrepancies persist, consider X-ray crystallography for unambiguous confirmation, as demonstrated in thiophene-amide derivatives .
Q. What experimental strategies are effective for studying the bioactivity of 3-Methoxybutyric acid amide in cellular models?
- Methodological Answer : Use in vitro assays with human serum (e.g., IL-6/MMP3 biomarker tracking via ELISA) . Optimize dosing via cytotoxicity screening (MTT assay, IC₅₀ determination). For receptor-binding studies, employ competitive radiolabeling (e.g., [³H]-ligand displacement) and validate via SPR (surface plasmon resonance) .
Q. How do solvent polarity and temperature affect the compound’s adsorption efficiency in environmental remediation studies?
- Methodological Answer : Conduct batch adsorption experiments using activated carbon or MOFs (metal-organic frameworks) at varying pH (3–9) and temperatures (25–60°C). Analyze via Langmuir/Freundlich isotherms and thermodynamic parameters (ΔG, ΔH). Polar aprotic solvents (DMF) enhance adsorption kinetics, while elevated temperatures may reduce efficacy due to desorption .
Q. What statistical approaches are recommended for reconciling conflicting data in metabolic pathway studies involving 3-Methoxybutyric acid amide?
- Methodological Answer : Apply multivariate analysis (PCA, PLS-DA) to metabolomic datasets to identify confounding variables. Use bootstrapping or Monte Carlo simulations to assess reproducibility. Cross-validate findings with isotopic tracing (¹³C-labeled analogs) to track incorporation into downstream metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
